N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The specific structure of this compound, with its tert-butyl, chloro, and cyclohexyl substituents, imparts unique chemical and physical properties that make it of interest for scientific research and industrial applications .
Preparation Methods
The synthesis of N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the reactions are carried out under reflux . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Scientific Research Applications
N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
N2-TERT-BUTYL-6-CHLORO-N4-CYCLOHEXYL-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other 1,3,5-triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
The unique substituents on this compound, such as the tert-butyl and cyclohexyl groups, provide distinct chemical properties that differentiate it from these similar compounds .
Properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-cyclohexyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN5/c1-13(2,3)19-12-17-10(14)16-11(18-12)15-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGXMCKLWVCQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201267 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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